2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide

Lipophilicity Physicochemical property prediction Drug-likeness

2-(4-Ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide (CAS 2310143-06-5) is a synthetic acetamide derivative with the molecular formula C₁₇H₂₅NO₅ and a molecular weight of 323.389 g·mol⁻¹. The compound features a 4-ethoxyphenylacetyl group linked via an amide bond to a 3-(2-hydroxyethoxy)tetrahydrofuran-3-yl methanamine scaffold.

Molecular Formula C17H25NO5
Molecular Weight 323.389
CAS No. 2310143-06-5
Cat. No. B2657511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
CAS2310143-06-5
Molecular FormulaC17H25NO5
Molecular Weight323.389
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCC2(CCOC2)OCCO
InChIInChI=1S/C17H25NO5/c1-2-22-15-5-3-14(4-6-15)11-16(20)18-12-17(23-10-8-19)7-9-21-13-17/h3-6,19H,2,7-13H2,1H3,(H,18,20)
InChIKeyQCSWIGHKBXORBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide (CAS 2310143-06-5): Structural Identity, Compound Class, and Procurement Context


2-(4-Ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide (CAS 2310143-06-5) is a synthetic acetamide derivative with the molecular formula C₁₇H₂₅NO₅ and a molecular weight of 323.389 g·mol⁻¹. The compound features a 4-ethoxyphenylacetyl group linked via an amide bond to a 3-(2-hydroxyethoxy)tetrahydrofuran-3-yl methanamine scaffold . It belongs to a broader series of substituted acetamides that incorporate the 3-(2-hydroxyethoxy)oxolan-3-yl pharmacophore, a motif of interest in medicinal chemistry for modulating physicochemical properties such as solubility, hydrogen-bonding capacity, and conformational flexibility [1]. The compound is currently offered by chemical suppliers exclusively as a research reagent, with no published clinical development or approved therapeutic indication identified as of the search date.

Why Generic Substitution of 2-(4-Ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide with In-Class Analogs Is Not Scientifically Justified


Within the 3-(2-hydroxyethoxy)oxolan-3-yl acetamide series, the aryl substituent at the acetyl position is the primary structural variable. The 4-ethoxyphenyl group in the target compound confers a distinct combination of electronic character (electron-donating para-ethoxy), lipophilicity (predicted logP approximately -0.29), hydrogen-bond acceptor count, and steric bulk that differs substantially from analogs bearing 4-fluorophenyl, cyclopentyl, or 2-chloro-6-fluorophenyl substituents . These differences are not merely incremental; they are predicted to alter target binding, metabolic stability, solubility, and membrane permeability in non-linear ways that cannot be assumed interchangeable without direct comparative data [1]. In the absence of head-to-head pharmacological profiling, structural non-equivalence alone precludes generic substitution for any application where the aryl group identity is critical to the experimental hypothesis.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide (CAS 2310143-06-5) vs. Closest Structural Analogs


Predicted Lipophilicity (logP) Comparison: 4-Ethoxyphenyl vs. 4-Fluorophenyl Analog

Computationally predicted logP for the target 4-ethoxyphenyl compound is approximately -0.29, indicating moderate hydrophilicity. In contrast, the 4-fluorophenyl analog is predicted to be more lipophilic (estimated logP approximately +1.5 to +2.0 based on the electron-withdrawing para-fluoro substitution reducing hydrogen-bonding capacity relative to the ethoxy oxygen). This logP difference of approximately 1.8–2.3 log units translates to an estimated 60- to 200-fold difference in partition coefficient, which would be expected to produce measurably distinct solubility, permeability, and protein-binding profiles . Caution: these are computational predictions; experimental logP or chromatographic hydrophobicity index data have not been located for either compound.

Lipophilicity Physicochemical property prediction Drug-likeness

Hydrogen-Bond Acceptor/Donor Profile Comparison: 4-Ethoxyphenyl vs. Cyclopentyl Analog

The target compound possesses 7 hydrogen-bond acceptors (amide carbonyl, ethoxy oxygen, two oxolane ring oxygens, two hydroxyethoxy oxygens, and a fifth oxygen) and 2 hydrogen-bond donors (amide NH, terminal hydroxy group) as catalogued in supplier databases . The cyclopentyl analog (C₁₅H₂₇NO₄, MW ≈ 285.38) lacks the aromatic ring and the ethoxy oxygen, reducing its H-bond acceptor count to approximately 5 and potentially altering its H-bond donor count to 2. This difference of approximately 2 H-bond acceptors fundamentally changes the compound's capacity for directed interactions with biological targets, as each additional H-bond acceptor can contribute approximately 2–6 kJ·mol⁻¹ to binding free energy in protein-ligand complexes [1]. The aromatic 4-ethoxyphenyl ring also introduces π-stacking and hydrophobic enclosure potential absent from the cyclopentyl analog.

Hydrogen bonding Pharmacophore Target engagement Solubility

Solubility and Formulation-Relevant Physicochemical Profile: 4-Ethoxyphenyl vs. 2-Chloro-6-Fluorophenyl Analog

The 2-(2-chloro-6-fluorophenyl) analog (CAS 2320179-19-7, C₁₅H₁₉ClFNO₄, MW 331.77) contains electron-withdrawing substituents that increase molecular weight and polar surface area relative to the target compound. The 4-ethoxyphenyl group in the target compound, being electron-donating, is predicted to produce a compound with lower molecular weight (323.39 vs. 331.77 g·mol⁻¹), reduced polar surface area, and a qualitatively different solubility profile. Specifically, the target compound lacks halogen atoms, which eliminates potential metabolic liabilities associated with chloro and fluoro substituents (e.g., CYP450-mediated oxidation or glutathione conjugation) . While experimental solubility data for either compound are not publicly available, the structural differences imply that DMSO stock solution preparation, aqueous dilution protocols, and assay buffer compatibility must be optimized independently for each analog .

Aqueous solubility DMSO solubility Sample preparation Assay compatibility

Potential sEH Inhibitory Activity: Target Compound Within the US10377744/ US11123311/ US11723929 Patent Series Context

The 3-(2-hydroxyethoxy)tetrahydrofuran scaffold appears in multiple compound entries within the patent families US10377744, US11123311, and US11723929, which claim sEH inhibitors for therapeutic applications including neuropathic pain and cardiovascular disease [1]. Within these patents, structurally related compounds exhibit sEH inhibitory constants (Ki) spanning a range from <0.05 nM (Compound 40, BDBM409020) to 3.83 nM (Compound 37, BDBM409017), demonstrating that subtle structural modifications to the aryl/acyl substituent can produce >75-fold differences in potency [2]. While the target compound (4-ethoxyphenyl variant) does not appear as an explicitly characterized example in the publicly available patent tables with its own Ki value, its scaffold membership in this pharmacophore class suggests that its sEH inhibitory potency—if confirmed—would be expected to differ from other series members in a manner dependent on the electronic and steric character of the 4-ethoxyphenyl group.

Soluble epoxide hydrolase sEH inhibition Patent scaffold Enzyme inhibition

Predicted Metabolic Stability Differentiation: 4-Ethoxyphenyl vs. 4-Trifluoromethylbenzamide Analog in the Hydroxyethoxy-Tetrahydrofuran Series

The 4-ethoxyphenyl substituent contains an O-ethyl group that is a potential substrate for CYP450-mediated O-dealkylation, a common metabolic pathway for alkoxyaryl compounds. In contrast, the 4-trifluoromethylbenzamide analog (N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide) presents a metabolically distinct profile: the -CF₃ group is generally resistant to oxidative metabolism, while the benzamide linkage offers different hydrolytic susceptibility compared to the phenylacetamide of the target compound [1]. These metabolic differences mean that the two compounds would be expected to exhibit different intrinsic clearance rates in hepatocyte or microsomal stability assays—a parameter critical for in vivo pharmacological studies. No experimental microsomal stability data (e.g., % remaining after 30 min incubation with human liver microsomes) have been located for either compound .

Metabolic stability CYP450 metabolism O-dealkylation Lead optimization

Recommended Research and Industrial Application Scenarios for 2-(4-Ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide (CAS 2310143-06-5)


Medicinal Chemistry SAR Exploration: Systematic Probing of Aryl Substituent Effects on the 3-(2-Hydroxyethoxy)tetrahydrofuran Scaffold

The primary justifiable use case for procuring this compound is as part of a structure-activity relationship (SAR) matrix designed to map how para-substitution on the phenylacetyl ring modulates biological activity, physicochemical properties, and ADME parameters of the 3-(2-hydroxyethoxy)tetrahydrofuran chemotype. When procured alongside the 4-fluorophenyl, cyclopentyl, and 2-chloro-6-fluorophenyl analogs, the 4-ethoxyphenyl variant enables side-by-side assessment of electronic (electron-donating vs. electron-withdrawing), steric, and hydrogen-bonding contributions within a congeneric series . The wide potency range observed for related scaffolds in sEH inhibition (>75-fold Ki variation across structurally similar compounds) underscores the value of systematic SAR coverage [1].

Computational Chemistry and Molecular Modeling: Experimental Validation of Predicted logP and Solubility Parameters

Given the discrepancy between computational logP predictions (-0.29 from ChemExper ) and class-level expectations for 4-ethoxyphenyl-substituted compounds, this compound is suitable for use as a calibration standard in experimental logP/logD determination (e.g., shake-flask HPLC method) and kinetic solubility assessment. Direct comparison with predicted values would help validate in silico models for this chemotype. The compound's 7 H-bond acceptors and 2 H-bond donors also make it a useful probe molecule for testing computational models of aqueous solubility prediction based on hydrogen-bonding descriptors.

In Vitro Assay Development: Negative Control or Comparator for Halogenated Analogs in CYP Inhibition Panels

The absence of halogen atoms distinguishes this compound from its 2-chloro-6-fluorophenyl analog . It may serve as a matched non-halogenated comparator in CYP450 inhibition screening panels, where the chloro-fluoro analog is suspected of mechanism-based inhibition or heme coordination. Additionally, the ethoxy group provides a metabolic handle (O-dealkylation) that can be monitored by LC-MS/MS, facilitating metabolic stability assays without requiring radiolabeled material [1].

Pharmacological Tool Compound for sEH-Mediated Pathway Studies (Pending Empirical Validation)

Based on the compound's scaffold membership within the US10377744 sEH inhibitor patent series, it may possess sEH inhibitory activity at a potency level yet to be empirically determined . Procurement for sEH-related research should be accompanied by explicit acknowledgment that potency must be established de novo using standardized FRET displacement or LC-MS-based sEH activity assays, with reference inhibitors such as t-AUCB (IC₅₀ ≈ 1 nM) or EC5026 (Ki <0.05 nM) as positive controls [1].

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.